2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and the type of chemical compound it is. For example, it could be an amide, ester, alkane, alkene, alkyne, alcohol, etc .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. This can provide valuable information about its chemical properties and potential uses .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Scientific Research Applications
Chemistry and Pharmacology of Similar Compounds :
- NBOMes, including compounds like 25I-NBOMe and 25C-NBOMe, are a class of potent serotonin 5-HT2A receptor agonist hallucinogens with potential harmful effects. These compounds show structural similarities to natural hallucinogenic alkaloid mescaline and are chemically related to psychoactive phenethylamine. The growing number of fatal and non-fatal intoxication cases suggests that these compounds pose a serious danger to public health (Kamińska, Świt, & Malek, 2020); (Katarzyna Kamińska, Paweł Świt, & Kamilla Malek, 2020).
Synthesis and Uses of Chemical Derivatives :
- Furan derivatives from plant biomass, like 5-Hydroxymethylfurfural (HMF) and its derivatives, are highlighted for their potential in replacing non-renewable hydrocarbon sources in various industries. This includes the synthesis of monomers, polymers, and even fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
- Imidazole derivatives are explored for their antitumor activity, showing that structures like bis(2-chloroethyl)amino derivatives of imidazole hold promise in the search for new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
- Weinreb amides, or N-methoxy-N-methylamides, are noted for their efficiency and significant role as intermediates in organic synthesis. Their unique formation of a five-membered cyclic intermediate during nucleophilic addition makes them crucial for a wide range of transformations (Khalid, Mohammed, & Amin Kalo, 2020).
Pharmacological Studies :
- A comprehensive review of serotonergic hallucinogens like 2,5-dimethoxy-substituted phenethylamines and N-benzylphenethylamines ("NBOMes") sheds light on their pharmacology and toxicity. NBOMes like 25I-NBOMe are found to have high affinity for the 5-HT2A receptor and are highly potent. Their emergence on the market has led to numerous toxicity cases and fatalities (Halberstadt, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8-9(2)19-13(15)12(8)14(17)16-10-6-4-5-7-11(10)18-3/h4-7H,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMCBOSOLAQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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